Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C9CY01670H
Through a combination of density functional theory (DFT) calculations and multivariate regression analysis, the origin of the stereoselectivity of yttrium-catalysed polymerization of 2-vinylpyridine (2VP) has been investigated. Having achieved an agreement between theory and experiment, it is found that the stereoselectivity is mainly affected by the steric effects of ancillary ligand 2-methoxyethylamino-bis(phenolate) and varies with the relative steric hindrance of the two ortho-substituents near the metal center, shedding new light on rational design of stereoselective polymerization catalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D0CY00146E
Atomically dispersed noble metal catalysts have received recent interest, although the coordination of the metal to the support and how this is influenced by pre-treatment have not often been elucidated. We combine CO FTIR-TPD and DFT to distinguish how catalyst reduction via CO or H2 influence the local metal coordination and molecular desorption processes.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D0CY01637C
Catalyst synthesis is an art where an inefficient material can be remarkably converted into a highly active and selective catalyst by adopting a suitable synthetic strategy to tune its properties during synthesis. The underlying principle of the strategy presented here is the integration of tailoring the structural and chemical behavior of tin phosphates with tuned catalytic active centers directed by employing different structure directing agents (SDAs) and the attempt to understand this in detail. It is demonstrated how soft templates can be effectively used for their so far unknown utilization of tuning the active sites in phosphate containing catalysts. We found that, by using an appropriate synthesis strategy, it is possible to tune and control explicitly both the catalyst morphology and the nature of active sites at the same time. The 31P MAS NMR study revealed that employing SDAs in the synthesis strongly influenced the nature and amount of phosphate species in addition to porosity. The resultant different nanostructured SnPO catalysts were investigated for one-pot synthesis of alkyl levulinates via alcoholysis of furfuryl alcohol. Among the catalysts, SnPO-P123 exhibited greater butyl levulinate yield via alcoholysis of furfuryl alcohol with n-butanol and the study was extended to synthesize different alkyl levulinates. Importantly, the active sites in the SnPO-P123 catalyst responsible for the reaction were elucidated by a study using 2,6-lutidine as a basic probe molecule. This study therefore provides an avenue for rational design and construction of highly efficient and robust nanostructured SnPO catalysts to produce alkyl levulinates selectively.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D0CY02223C
Compared with conventional one-sample-at-a-time synthesis and characterization, combinatorial and high-throughput methods are effective strategies for rapidly searching for photocatalysts. Herein, we developed a synchrotron-based infrared microscope with an updated homemade in situ gas reaction cell to speed up the screening of photocatalysts for air purification with the case of 0.9%Fe3+/0.07%Nb5+-TiO2 for formaldehyde removal.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D0CY02112A
Manganese oxide-based (MnOx) catalysts have received increasing attention due to their low cost, low toxicity, and the ability to degrade organic molecules under mild conditions. In this work, several nanostructured MnOx-based catalysts were prepared via redox reactions of manganese compounds in an aqueous solution and alkaline precipitation with aqueous ammonia. A wide arsenal of analytical techniques, including nitrogen physisorption (BJH and BET), X-ray diffraction (XRD), high-resolution transmission electron microscopy (HRTEM), temperature-programmed reduction (H2-TPR), X-ray photoelectron spectroscopy (XPS), X-ray fluorescence (XRF), and Raman spectroscopy were applied for their characterization. The nanostructured MnOx exhibited high catalytic activity in hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K. Furthermore, MnOx specimens were also studied in decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel. The results show high dependency of the materials catalytic properties on the synthesis method. It was found that the varying fractions of redox-active Mn2+/Mn3+/Mn4+ surface sites and the high proportion of oxygen species (such as O2− or O−) together with the particle dispersion and morphology are important for high catalytic activity of MnOx in both investigated catalytic reactions. Based on the experimental data, possible mechanisms of BNPP hydrolysis and methanol decomposition were proposed and discussed in detail.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY00609F
Chemogenetic engineering of metalloproteins emerges as a powerful strategy to generate proteins that catalyze non-natural reactions or convert non-natural substrates. Here, we report on an artificial metalloenzyme (ArM) based on the β-barrel protein nitrobindin (NB) equipped with a manganese protoporphyrin IX catalyst (MnPPIX@NB) for the epoxidation of aromatic alkenes. After exchanging the metal cofactor and two rounds of directed evolution, our ArM shows improved activity (>7-fold increase) with an ee of 20%. The evolution campaign also revealed the importance of the proximal ligand for peroxide activation and subsequent oxygen atom transfer. By utilizing cell adhesion-promoting peptides, a facile strategy is presented to immobilize ArMs on the surface of E. coli cells for on-cell catalysis and chemogenetic engineering of ArMs.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02085D
Gold-catalyzed thioetherification of C(sp3)–O bonds is described. The reaction of allyl phosphates and thiosilanes in the presence of gold nanoparticles supported on ZrO2 proceeded efficiently under mild reaction conditions to give the corresponding allyl sulfides in excellent yields. ZrO2-Supported gold nanoparticles showed excellent catalytic turnover and reusability. In addition, the C–O bonds of benzyl and propargyl phosphates underwent thioetherification to afford benzyl and propargyl sulfides. The reaction of an optically active benzyl phosphate proceeded with excellent chirality transfer to give a benzyl sulfide with high enantiomeric purity. Control experiments corroborated that soluble gold species were responsible for the efficient thioetherification of C–O bonds of phosphates, and characterization of the catalysts revealed that cationic gold species at the surface of gold nanoparticles supported on ZrO2 served as a source for highly active catalytic species.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02001C
The dynamical behaviour of methanol confined in zeolite H-FER has been studied using quasielastic neutron scattering (QENS) and classical molecular dynamics (MD) simulations to investigate the effects of the Si/Al ratio on methanol dynamics in different Brønsted acidic FER catalysts. QENS probed methanol mobility at 273–333 K in a commercial FER sample (Si/Al = 10) at methanol saturation, and in a FER sample synthesised from naturally sourced Ghanaian kaolin (FER-GHA, Si/Al = 35–48), also at saturation. Limited mobility was observed in both samples and an isotropic rotation model could be fit to the observed methanol motions, with average mobile fractions of ∼20% in the commercial sample and ∼15% in the FER-GHA, with rotational diffusion coefficients measured in the range of 0.82–2.01 × 1011 s−1. Complementary molecular dynamics simulations were employed to investigate methanol mobility in H-FER over the same temperature range, at a loading of ∼6 wt% (close to experimental saturation) in both a fully siliceous H-FER system and one with Si/Al = 35 to understand the effect of the presence of Brønsted acid sites on local and nanoscale mobility. The simulations showed that methanol diffusivity was significantly reduced upon introduction of Brønsted acid sites into the system by up to a factor of ∼3 at 300 K, due to strong interactions with these sites, with residence times on the order of 2–3 ps. The MD-calculated translational diffusivities took place over a timescale outside the observable range of the employed QENS spectrometer, varying from 0.34–3.06 × 10−11 m2 s−1. QENS observables were reproduced from the simulations to give the same isotropic rotational motions with rotational diffusion coefficients falling in a similar range to those observed via experiment, ranging from 2.92–6.62 × 1011 s−1 between 300 and 400 K.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY01840J
Solar-driven CO2 conversion to hydrocarbon fuels is a feasible way to solve the increasingly serious energy problem and greenhouse effect. Herein, we fabricate a novel hybrid photocatalyst for CO2 reduction reaction (CO2RR) by immobilizing the Ru-pincer complex [Ru(N3)(ONO)] on TiO2 nanoparticles. The resultant Ru(N3)(ONO)/TiO2 hybrid photocatalyst achieves maximum CO/CH4 yields of 122.9/12.4 μmol g−1 h−1, corresponding to an overall photoactivity of 344.8 μmol g−1 h−1, which is ∼20.0 times higher than that of pristine TiO2 nanoparticles. The characterization results of quasi in situ X-ray photoelectron spectroscopy, reactive oxygen species quantification experiment, and femtosecond transient absorption spectroscopy demonstrate that a direct Z-scheme charge transfer mechanism proceeds in the hybrid material, in which the two components can be excited, and the photoexcited electrons of TiO2 nanoparticles combine with the holes of the Ru(N3)(ONO) complex at their interface. In this Z-scheme hybrid photocatalyst, the Ru-pincer complex is a rare example of both the photoabsorber and active unit for catalyzing CO2RR, and the high oxidation capacity of the holes in the TiO2 nanoparticles and the high reduction ability of the electrons in the Ru(N3)(ONO) complex can be maintained, thus significantly boosting the CO2RR activity. These results demonstrate that the hybridization of the semiconductor with the Ru-based complex would be an effective strategy for artificial photosynthesis with high-performance solar-driven CO2 conversion.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY01982A
Exploiting new heterogeneous catalysts composed of earth-abundant elements for various organic transformations under moderate reaction conditions is of vital importance in modern synthetic chemistry. Herein, we report an effective strategy for the tuning of electronic structure in SnO2, which leads to a huge boost in the styrene epoxidation reaction (SER) performance. Combined experimental and theoretical analyses highlight the validity of Co doping strategy in the manipulation of the electronic structure of SnO2 to achieve the decrease of oxygen vacancy (OV) formation energy, modulation of Sn valence state and adjustment of Sn–O interactions. The Sn2+–OV–Co–O species are proposed as the active sites, contributing to the activation of tert-butyl hydroperoxide and coordination of styrene. This work serves as a guideline for the performance enhancement of selective oxidation of aromatics via introducing hetero-atom doping strategy in the metal oxide catalyst system.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02034J
Methanol oxidation on the stepped Au(332) surface was investigated by pulsed isothermal molecular beam (MB) experiments. The effect of the surface temperature as well as the influence of changes in the methanol and atomic oxygen flux on the partial oxidation to methyl formate was studied. A maximum in methyl formate formation is observed at 250 K under the applied single collision conditions. Increasing the methanol to oxygen ratio was found to increase the selectivity to methyl formate and decrease unwanted overoxidation to surface deactivating formate detected by in situ infrared reflection absorption spectroscopy (IRAS). The results show evidence for the importance of an additional deactivation mechanism for methyl formate formation connected to methanol which is active under oxygen-deficient conditions at low temperatures. Moreover, the measurements suggest a small number of sites to be highly reactive for methyl formate formation which are preferentially blocked under oxygen-deficient conditions.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY01857D
Propylene epoxidation catalyzed by cuprous oxide (Cu2O) with molecular oxygen is significant in the industrial field, and strategies to improve the selectivity of the target product propylene oxide (PO) are highly desired. In the present work, spin-polarized density functional theory (DFT) calculations with Hubbard U correction were employed to investigate the effects of potassium on propylene epoxidation by molecular oxygen on a Cu2O (111) surface. The mechanism for propylene epoxidation can adopt two parallel pathways, an allylic hydrogen stripping (AHS) process and an epoxidation process, and acrolein, PO, propanal, and acetone can be generated. The results calculated here indicated that the valence of the absorbed O2 on the Cu2O (111) surface could be altered by the presence of potassium (K), and the absorbed O2 can be identified as a peroxygen anion (O22−) on a K-modified Cu2O (111) surface. For the primary chemistry of the propylene epoxidation mechanism, it was shown that the AHS pathway was hindered upon the addition of potassium due to the strong K–O bond as well as the steric effects of potassium, thus favoring the epoxidation process. From analysis of the energetic factor for controlling PO and acetone formation (i.e., secondary chemistry in the propylene epoxidation mechanism), it can be found that the binding strength difference between the C2H5OO˙ and species (EOOC2H5 − ECH3) had an increased effect because of the adjacency of K, which is available to improve the selectivity of PO. The effective free energy barriers for acrolein, PO, propanal, and acetone formation are 1.07, 1.05, 1.32, and 2.08 eV, respectively, on the K-modified Cu2O (111) surface, whereas they are 0.43, 0.66, 0.69, and 0.62 eV, respectively, on a pure Cu2O (111) surface, indicating that the PO formation selectivity increased in the presence of K, although its activity is decreased to some extent. Moreover, microkinetic analysis was carried out to simulate propylene epoxidation on a Cu2O (111) surface with and without K modification, and the results demonstrated that the crucial, competitive step is the first H-stripping step in the AHS process on the Cu2O (111) surface, and the rate-determining step is the generation of OOMMP2 on the K-modified Cu2O (111) surface for the formation of PO. From this study, it was found that the selectivity of PO can be improved upon the use of an alkali metal promoter, either via decreasing the catalytic activity of the first H-stripping step (reducing the oxygen basic strength) or via increasing the oxametallacycle formation activity.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02158C
Low charge carrier mobility limits the development of highly efficient semiconductor-based photocatalysis. Heterointerface engineering is a promising approach to spatially separate the photoexcited charge carriers and thus enhance photocatalytic activity. Herein, phase-segregated CoSx–ZnS nanoarchitectures are prepared using a chemically etched hollow ZIF-8 nanoframe (H-ZIF-8) encased by ZIF-67 as a template. Unprecedented dynamic cation migration is observed within the sulfide matrix due to the optimal etching-induced surface energy relieving, offering a clear phase segregation of CoSx and ZnS, which is undiscovered using the unetched ZIF-8@67 dodecahedron as the precursor. Specifically, the heteroepitaxial growth of ZIF-67 on H-ZIF-8 orients the initial cation configuration of Zn2+@Co2+, which is transformed to the sandwich-like Zn2+/Co2+/Zn2+ due to the partially outward diffusion of Zn2+ during the microthermal sulfidation process. The resulting hollow CoSx–ZnS nanoframe with thin shells composed of a ZnS/CoSx/ZnS heterojunction provides three-dimensional accessibility of mass transfer, a large compact heterointerface being beneficial for the promoted charge carrier separation and transfer, and an extended light-absorption region. Consequently, the solar-driven H2 production performance of the CoSx–ZnS hollow nanoframes is greatly enhanced as compared with that derived from unetched ZIFs, and the counterparts ZnS and CoSx. This facile strategy may offer new inspiration for developing more sophisticated nanoarchitectures towards advanced applications.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY01916C
In this study, we present an investigation aimed at characterizing and understanding the synergistic interactions in encapsulated catalytic structures between the metal core (i.e., Pd) and oxide shell (i.e., TiO2, ZrO2, and CeO2). Encapsulated catalysts were synthesized using a two-step procedure involving the initial colloidal synthesis of Pd nanoparticles (NPs) capped by various ligands and subsequent sol–gel encapsulation of the NPs with porous MO2 (M = Ti, Zr, Ce) shells. The encapsulated catalytic systems displayed higher activity than the Pd/MO2 supported structures due to unique physicochemical properties at the Pd–MO2 interface. Pd@ZrO2 exhibited the highest catalytic activity for CO oxidation. Results also suggested that the active sites in Pd encapsulated by an amorphous ZrO2 shell structure were significantly more active than the crystalline oxide encapsulated structures at low temperatures. Furthermore, CO DRIFTS studies showed that Pd redispersion occurred under CO oxidation reaction conditions and as a function of the oxide shell composition, being observed in Pd@TiO2 systems only, with potential formation of smaller NPs and oxide-supported Pd clusters after reaction. This investigation demonstrated that metal oxide composition and (in some cases) crystallinity play major roles in catalyst activity for encapsulated catalytic systems.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02267A
Birnessite-type MnO2 (δ-MnO2)-supported reduced graphene oxide (rGO)-promoted palladium (xPd–yrGO/δ-MnO2) samples were prepared using a polyvinyl alcohol-protected reduction method. The physicochemical properties of the catalysts were determined by means of numerous techniques, and their catalytic activities for the oxidation of toluene were evaluated. It was found that the introduction of rGO as an electron transfer bridge could significantly strengthen the metal–support interaction (SMSI) between Pd and δ-MnO2, thereby enhancing the catalytic activity of the sample. Among all of the xPd–yrGO/δ-MnO2 samples, 0.48Pd–1.0rGO/δ-MnO2 performed the best: the toluene oxidation rates were 3.41 × 10−4 and 6.13 × 10−4 mol g−1 s−1 at 177 and 189 °C, respectively, with a space velocity of 60 000 mL g−1 h−1, which were much higher than that of 0.45Pd/δ-MnO2 at similar temperatures. The doping of rGO led to an increase in the Mn3+/Mn4+ or Oads/Olatt molar ratio, thus enhancing the catalytic activity of Pd/δ-MnO2. The good performance of 0.48Pd–1.0rGO/δ-MnO2 was associated with its high Oads/Olatt molar ratio, good low-temperature reducibility, and strong interaction between Pd and δ-MnO2. In situ DRIFTS results revealed that benzaldehyde and benzoate were the intermediate products of toluene oxidation over 0.48Pd–1.0rGO/δ-MnO2. The physicochemical properties of the 0.48Pd–1.0rGO/δ-MnO2 sample were not changed significantly after 70 h of stability test, but the activity of this catalyst decreased in the presence of CO2, SO2 or NH3, which was due to the carbonate, sulfate and ammonia species formed on the surface of 0.48Pd–1.0rGO/δ-MnO2 that covered the active sites and oxygen vacancies and thereby reduced the ability to bind with toluene.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY00008C
Hydrogen peroxide (H2O2) is widely used as a green and clean energy resource. Pure H2O2 solution has attracted much attention for its special applications in many fields. Photocatalytic water splitting for H2O2 production is an environmentally friendly method; however, most photocatalytic systems contain metallic elements, cocatalysts, and sacrificial agents that make it difficult to produce pure H2O2 solution. Herein, we report a one-step photoproduction of pure H2O2 solution using an efficient, highly stable, metal-free photocatalyst composed of quercetin-1 and methyl blue-1. Under visible light (λ ≥ 420 nm), the H2O2 yield reached 3676 μmol g−1 h−1 in pure water without the addition of any sacrificial agents. This work provides a new and green method for the one-step photoproduction of pure H2O2 solution using an efficient metal-free catalyst.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY00059H
Heterogeneous hydrogenation reactions are widely used in synthesis, and performing them using continuous flow technologies addresses many of the safety, scalability and sustainability issues. However, one of the main potential drawbacks is catalyst deactivation by substrate inhibition. The efficient and rapid evaluation of functional group/heterocycle tolerance of an heterogeneous hydrogenation reaction using an automated continuous flow and real-time analytics platform is achieved. The information obtained is important for benchmarking catalytic reactions, particularly in the preparation of complex molecules. The methodology is applied to an aromatic nitro group reduction using hydrogen gas and palladium on alumina (Pd/Al2O3) as a heterogeneous catalyst. The system utilizes catalytic static mixer (CSM) technology within a thermoregulated shell-and-tube reactor. The flow approach is configured to collect large datasets for a catalytic system with different additives (12 in total). The generation of data in real-time for complex reaction mixtures is a significant challenge. The flow setup integrates inline FT-IR and online UHPLC as orthogonal analytical methods for rapid data acquisition and for quantification of the main chemical species (substrate, product and all the additives). Thus, the change in the reaction outcome is assessed along with the stability of the additive to the reaction conditions. In particular, advanced data analysis models (partial least squares regression) were used to quantify the chemical species by FT-IR in real time. Our approach facilitates the generation of quantitative data early in development to understand the sensitivity of the reaction performance in the presence of different functional groups and heterocycles, greatly reducing experimental effort.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY90023H
The first page of this article is displayed as the abstract.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02254G
The electrocatalytic nitrogen reduction reaction (eNRR) is widely regarded as a viable route to artificial N2 fixation towards NH3 production under ambient conditions. Herein, using density functional theory and the computational hydrogen electrode method, we systematically explored the eNRR on Mn@C2N (M = Fe, Co, Ni, Cr, Mo, and W; n = 1, 2, and 3), representing single-, double-, and triple-atom catalysts on graphene-like C2N. Our results demonstrate that *NHx intermediates on Mn@C2N are highly stable for n = 3 and unstable for n = 1, rendering M2@C2N as the optimal candidate for driving the eNRR due to its moderate binding with NHx (x = 0, 1, 2, 3). With the ensemble size of Mn increasing from n = 1 to 3, the N-affinity of active sites can be enhanced to a certain extent, constrained by the oxidation state of Mnδ+. The limiting potential (UL) of the eNRR yields a well-defined trend on either the M1 (i.e., MN2) or M2 (i.e., N3MMN3) active site and is critically dependent on the N-affinity of Mnδ+, contrasting to that (UL) on the M3 site which is both metal- and ensemble-size-dependent. Our study provides theoretical guidance for rational design of atomic active sites driving efficiently the eNRR.
Effect of cobalt doping on photocatalytic water splitting activity of NiTi-layered double hydroxide†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY00148A
Metal doping has been used as an effective strategy to tune the energy levels of semiconductors. Herein, we dope NiTi layered double hydroxide (NiTi-LDH) with cobalt to prepare a ternary LDH, CoNiTi-LDH, to enhance its photocatalytic performance towards both water oxidation and hydrogen evolution. A CoNiTi-LDH with smaller plate sizes and a higher degree of order is obtained, which allows the band gap to shrink from 2.7 eV to 2.4 eV. CoNiTi-LDH exhibits a photocatalytic water oxidation activity of 366 μmol g−1 h−1, which is more than two times higher than NiTi-LDH (166 μmol g−1 h−1). We observed that appropriate energy levels of CoNiTi-LDH allow it to be an efficient photocatalyst also for hydrogen evolution. We performed detailed characterization studies to elucidate the effect of Co-doping on photocatalytic activity.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.10 | 63 | Science Citation Index Expanded | Not |
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